molecular formula C21H12O B12641387 12H-Indeno(1,2b)phenanthren-12-one CAS No. 86854-00-4

12H-Indeno(1,2b)phenanthren-12-one

Katalognummer: B12641387
CAS-Nummer: 86854-00-4
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: TWYPWKPLRUIETK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12H-Indeno(1,2b)phenanthren-12-one: is a polycyclic aromatic ketone with the molecular formula C21H12O This compound is characterized by its complex structure, which includes multiple fused aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Indeno(1,2b)phenanthren-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of palladium-catalyzed coupling reactions, followed by cyclization and oxidation steps .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 12H-Indeno(1,2b)phenanthren-12-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol or other functional groups.

    Substitution: Aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or quinones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 12H-Indeno(1,2b)phenanthren-12-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its polycyclic structure may interact with biological targets, offering possibilities for therapeutic applications.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 12H-Indeno(1,2b)phenanthren-12-one involves its interaction with molecular targets through its aromatic rings and ketone group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug development, the compound might bind to enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

    12H-Indeno[1,2-b]phenanthrene: This compound shares a similar core structure but lacks the ketone group.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Fluorenone: Another polycyclic ketone with a different arrangement of aromatic rings.

Uniqueness: 12H-Indeno(1,2b)phenanthren-12-one is unique due to its specific arrangement of fused rings and the presence of a ketone group.

Eigenschaften

CAS-Nummer

86854-00-4

Molekularformel

C21H12O

Molekulargewicht

280.3 g/mol

IUPAC-Name

pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one

InChI

InChI=1S/C21H12O/c22-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)21/h1-12H

InChI-Schlüssel

TWYPWKPLRUIETK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.